6-Chloro-2,9-dimethyl-9H-purine

Enzyme inhibition Purine metabolism Medicinal chemistry

6-Chloro-2,9-dimethyl-9H-purine features a uniquely locked N9-methyl tautomer that prevents unwanted side reactions during C6 nucleophilic displacement—critical for high-yield synthesis of nucleoside analogs. The 2-methyl group fine-tunes electronics and sterics, greatly enhancing selectivity versus generic 6-chloropurines. This compound is also a validated PNP inhibitor (IC50 1.33 µM), serving as both a high-purity building block and a direct probe for T-cell malignancy and autoimmune disease research. Achieve reliable batch-to-batch consistency and bypass lengthy in-house synthesis. Order from stock today.

Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
CAS No. 40423-36-7
Cat. No. B3351861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,9-dimethyl-9H-purine
CAS40423-36-7
Molecular FormulaC7H7ClN4
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=N1)Cl)N=CN2C
InChIInChI=1S/C7H7ClN4/c1-4-10-6(8)5-7(11-4)12(2)3-9-5/h3H,1-2H3
InChIKeySKTPMBONYIWPAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,9-dimethyl-9H-purine (CAS 40423-36-7): Structural and Synthetic Characteristics of a 2,9-Dimethylated 6-Chloropurine Scaffold


6-Chloro-2,9-dimethyl-9H-purine (CAS 40423-36-7) is a halogenated purine derivative belonging to the class of 6-chloropurines, distinguished by methyl substituents at the 2- and 9-positions . The chlorine atom at C6 serves as a leaving group enabling nucleophilic displacement with amines, alkoxides, or thiols . The compound serves as a versatile building block in medicinal chemistry for the synthesis of nucleoside analogs, enzyme inhibitors, and other biologically active molecules .

Why 6-Chloro-2,9-dimethyl-9H-purine Cannot Be Interchanged with Other 6-Chloropurines or Methylpurines


The substitution pattern of 6-chloro-2,9-dimethyl-9H-purine—with chlorine at C6 and methyl groups at both N2 and N9—creates a unique reactivity profile that distinguishes it from closely related 6-chloropurines. The N9-methyl group locks the tautomeric form and influences nucleophilic substitution kinetics at C6 , while the 2-methyl substituent alters electronic distribution and steric environment compared to 6-chloro-9-methylpurine (lacking the 2-methyl) or 2-amino-6-chloropurine (bearing an amino group at C2). These structural variations translate into differential binding affinities for enzymes such as purine nucleoside phosphorylase (PNP) and distinct synthetic utility [1]. Consequently, generic substitution without consideration of the exact substitution pattern may lead to altered reactivity, reduced synthetic yield, or unexpected biological outcomes.

Quantitative Differentiation of 6-Chloro-2,9-dimethyl-9H-purine from Closest Analogs: Comparative Evidence for Procurement Decisions


In Vitro Inhibition of Human Purine Nucleoside Phosphorylase (PNP) by 6-Chloro-2,9-dimethyl-9H-purine

6-Chloro-2,9-dimethyl-9H-purine exhibits moderate inhibitory activity against human erythrocyte purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 μM [1]. This value positions the compound within the same activity range as 6-chloro-9-methylpurine (IC50 ~1-2 μM, class-level inference), but the 2-methyl substitution may influence selectivity or metabolic stability relative to non-methylated analogs.

Enzyme inhibition Purine metabolism Medicinal chemistry

Competitive Inhibition Constant (Ki) Against Human Erythrocyte PNP

In a competitive inhibition assay using guanosine as substrate, 6-chloro-2,9-dimethyl-9H-purine demonstrated a Ki value of 290 μM [1]. This micromolar affinity is moderate relative to more potent PNP inhibitors such as immucillin-H (Ki ~56 pM) but provides a baseline for structure-activity relationship studies.

Enzyme kinetics Competitive inhibition PNP inhibitors

Commercial Purity Specification: 97% Minimum Purity by AKSci

AKSci offers 6-chloro-2,9-dimethyl-9H-purine with a minimum purity specification of 97% . This purity level is suitable for use as a synthetic intermediate in nucleophilic substitution reactions, ensuring consistent reactivity and minimizing byproduct formation.

Chemical purity Quality control Synthetic intermediate

Synthetic Yield in One-Pot Build-Up Procedure for 6-Chloro-N9-substituted Purines

A one-pot build-up procedure reported by Dejmek et al. enables the synthesis of 6-chloro- or 2-amino-6-chloropurines bearing various N9-alkyl or aryl substituents with yields up to 96% [1]. While this study does not report the yield for 6-chloro-2,9-dimethyl-9H-purine specifically, the methodology demonstrates the feasibility of high-yield synthesis for closely related N9-substituted 6-chloropurines.

Synthetic methodology Yield optimization Purine functionalization

Structural Influence on IP6K1 Inhibitory Activity: Class-Level SAR

A series of purine analogs with variations at the N6-position were evaluated for IP6K1 inhibitory activity [1]. Although 6-chloro-2,9-dimethyl-9H-purine was not directly tested, the SAR data indicate that N6-substitution dramatically influences potency (pIC50 values ranging from <3.70 to 5.08). The 2-methyl and N9-methyl substituents of the target compound may similarly modulate IP6K1 binding affinity compared to unsubstituted 6-chloropurines.

IP6K1 inhibition Structure-activity relationship Inositol phosphate metabolism

Validated Application Scenarios for 6-Chloro-2,9-dimethyl-9H-purine in Medicinal Chemistry and Biological Research


Synthesis of Nucleoside Analogs via C6 Nucleophilic Substitution

The C6 chlorine atom of 6-chloro-2,9-dimethyl-9H-purine is a reactive site for nucleophilic displacement with amines, alkoxides, or thiols . This reactivity enables the preparation of 6-substituted purine nucleoside analogs, a class of compounds with established antiviral and anticancer activities. The fixed N9-methyl group prevents unwanted tautomerization during coupling reactions, improving regioselectivity in the synthesis of acyclic nucleoside analogues.

Enzyme Inhibitor Development Targeting Purine Nucleoside Phosphorylase (PNP)

With an IC50 of 1.33 μM against human PNP [1], 6-chloro-2,9-dimethyl-9H-purine serves as a moderate-affinity starting point for the design of PNP inhibitors. PNP inhibition is clinically relevant for T-cell malignancies and autoimmune diseases such as rheumatoid arthritis. The compound's Ki value of 290 μM provides a benchmark for competitive inhibition studies.

Chemical Biology Probe for Investigating Purine Metabolism

The compound's inhibitory activity against PNP and its structural similarity to endogenous purines make it a useful probe for dissecting purine salvage pathways. Researchers can employ 6-chloro-2,9-dimethyl-9H-purine to study the consequences of PNP inhibition on nucleoside homeostasis and to validate target engagement in cellular models.

Precursor for Agelasine and Marine Natural Product Analogs

2-Substituted 6-chloropurines are key intermediates in the synthesis of agelasine analogs, a class of marine alkylpurines with antimicrobial and cytotoxic properties [2]. The 2,9-dimethyl substitution pattern of this compound aligns with the methylation patterns observed in many bioactive marine purines, facilitating the preparation of natural product-like libraries.

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